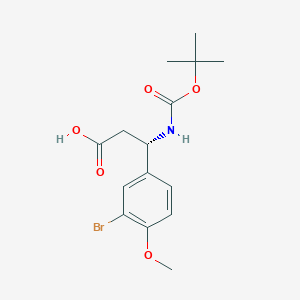
Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of fluorinated aromatic esters This compound is characterized by the presence of bromine, fluorine, and ethyl ester functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate typically involves the following steps:
Fluorination: The fluorine atoms can be introduced via nucleophilic aromatic substitution using fluorinating agents such as potassium fluoride or cesium fluoride.
Esterification: The final step involves the esterification of the phenyl ring with ethyl 2,2-difluoroacetate under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in hydrogen bonding and halogen bonding, while the ester group can undergo hydrolysis under physiological conditions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate can be compared with similar compounds such as:
Ethyl 2-(3-chloro-2-fluorophenyl)-2,2-difluoroacetate: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Ethyl 2-(3-bromo-2-chlorophenyl)-2,2-difluoroacetate: This compound has a chlorine atom instead of fluorine, which can influence its chemical properties and applications.
Ethyl 2-(3-bromo-2-methylphenyl)-2,2-difluoroacetate: The presence of a methyl group instead of fluorine can alter the compound’s steric and electronic properties.
The uniqueness of this compound lies in its combination of bromine, fluorine, and ester functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8BrF3O2 |
|---|---|
Poids moléculaire |
297.07 g/mol |
Nom IUPAC |
ethyl 2-(3-bromo-2-fluorophenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C10H8BrF3O2/c1-2-16-9(15)10(13,14)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3 |
Clé InChI |
ZHFSPKSCQZDFON-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=C(C(=CC=C1)Br)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13551691.png)

![3-Azido-8-azabicyclo[3.2.1]octane](/img/structure/B13551703.png)




![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride](/img/structure/B13551735.png)


